Tasuldine

Description

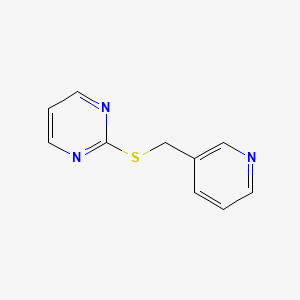

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(pyridin-3-ylmethylsulfanyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c1-3-9(7-11-4-1)8-14-10-12-5-2-6-13-10/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCTXMOKMWELFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CSC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40237156 | |

| Record name | Tasuldine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88579-39-9 | |

| Record name | Tasuldine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088579399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tasuldine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TASULDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4ZCE64Q3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tasuldine's Mechanism of Action on Mucus Glycoproteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tasuldine is a bronchosecretolytic agent that has demonstrated clinical efficacy in improving mucus clearance. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, with a specific focus on its effects on mucus glycoproteins. Drawing from preclinical data, this document outlines the established effects of this compound on mucus rheology and composition, details the experimental protocols used in these assessments, and proposes a hypothesized molecular mechanism of action. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of mucoactive agents and the treatment of respiratory diseases characterized by mucus hypersecretion.

Introduction: The Role of Mucus Glycoproteins in Airway Health and Disease

The mucus layer lining the respiratory tract is a critical component of the innate immune system, providing a protective barrier against inhaled pathogens, particulates, and irritants. The viscoelastic properties of mucus, which are essential for effective mucociliary clearance, are primarily determined by high-molecular-weight glycoproteins called mucins. In healthy individuals, a balanced production and secretion of mucins, predominantly MUC5AC and MUC5B, maintain a functional mucus layer.

In various respiratory diseases, including chronic obstructive pulmonary disease (COPD) and asthma, there is an overproduction and hypersecretion of mucus, leading to airway obstruction, recurrent infections, and a decline in lung function.[1] A key factor influencing the biophysical properties of mucus is the glycosylation pattern of mucins, particularly the terminal sialylation of oligosaccharide chains. Sialic acid residues, being negatively charged, contribute significantly to the viscosity and gel-forming nature of mucus.[2] Therefore, modulation of mucin sialylation presents a promising therapeutic strategy for managing mucus hypersecretion.

Established Effects of this compound on Mucus Properties

Preclinical studies have demonstrated that this compound, an orally active bronchosecretolytic agent, favorably alters the properties of airway mucus. The primary established effects are a reduction in sialomucin content and a decrease in mucus viscosity and rigidity.

A key study in ferrets revealed that intravenous administration of this compound (10 mg/kg) led to a statistically significant decrease in the principal index of mucus rigidity (log G*), indicating that the mucus became less rigid and more deformable.[3] This alteration in mucus rheology is considered beneficial for both mucociliary and cough clearability.[3] Furthermore, the study highlighted that this compound's mechanism does not involve an increase in mucus secretion, unlike secretagogues such as acetylcholine.[3]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the pivotal preclinical study on this compound.

| Parameter | Treatment Group | Result | p-value | Reference |

| Mucus Rigidity (log G) | This compound (10 mg/kg i.v.) | Decrease | 0.014 | [3] |

| Mucus Rigidity (log G) | This compound + Acetylcholine | Further Decrease | 0.002 | [3] |

| Mucociliary Transportability (NFPTR) | This compound | Increase | - | [3] |

| Mucus Flux (mg/min) | This compound | No significant change compared to control | - | [3] |

Experimental Protocols

The following is a detailed description of the methodology employed in the key preclinical study investigating the effects of this compound.

3.1. Animal Model and Drug Administration

-

Animal Model: Adult female ferrets (Mustela putorius furo).

-

Anesthesia: Anesthesia was induced and maintained throughout the experiment.

-

Drug Administration: this compound (10 mg/kg) or vehicle (normal saline) was administered intravenously (i.v.). Following this, an acetylcholine (ACH) challenge (approximately 4 ml of 10-2M i.v., slow infusion) was performed.[3]

3.2. Mucus Collection and Analysis

-

Mucus Collection: Tracheal mucus samples were collected before and after drug administration using a modification of the cytology brush technique.[3]

-

Rheological Analysis: Magnetic microrheometry was used to measure the viscosity and elasticity of microliter quantities of mucus. The principal index of mucus rigidity was reported as log G*.[3]

-

Mucociliary Transportability: The frog palate assay was utilized to measure the normalized frog palate transport rate (NFPTR).[3]

-

Secretion Rate: Mucus collection rates (mg/min) were used as an indirect measure of the secretion rate.[3]

Hypothesized Molecular Mechanism of Action

While the precise molecular mechanism of this compound's action on mucus glycoproteins has not been fully elucidated, its established effect of reducing sialomucin content provides a basis for a hypothesized pathway. It is proposed that this compound interferes with the sialylation of mucin oligosaccharide chains within the Golgi apparatus of mucus-producing cells (goblet cells and submucosal gland cells).

Sialylation is a multi-step enzymatic process. A potential mechanism for this compound could involve the inhibition of one or more key enzymes in the sialic acid biosynthesis pathway or the final transfer of sialic acid to the glycan chain.

4.1. Potential Targets in the Sialylation Pathway

-

UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE): This bifunctional enzyme catalyzes the initial steps in the biosynthesis of sialic acid. Inhibition of GNE would lead to a depletion of the precursor molecules required for sialic acid synthesis.[3][4]

-

CMP-sialic acid synthetase (CMAS): This enzyme activates sialic acid to CMP-sialic acid, the donor substrate for sialyltransferases.[5][6] Inhibition of CMAS would prevent the formation of the activated sugar nucleotide necessary for sialylation.

-

Sialyltransferases (STs): These enzymes are responsible for transferring sialic acid from CMP-sialic acid to the terminal positions of oligosaccharide chains on glycoproteins.[7] this compound could act as a direct inhibitor of specific sialyltransferases in the Golgi apparatus.

By reducing the activity of one or more of these enzymes, this compound could decrease the overall sialic acid content of newly synthesized mucins. This reduction in terminal sialylation would lead to a decrease in the negative charge of the mucin molecules, resulting in reduced intramolecular and intermolecular repulsion. Consequently, the mucus would be less viscous and rigid, facilitating its clearance from the airways.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Hypothesized mechanism of this compound on sialomucin synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Reduced Sialylation of Airway Mucin Impairs Mucus Transport by Altering the Biophysical Properties of Mucin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation and pathophysiological implications of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) as the key enzyme of sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CMP-Sialic Acid Synthetase: The Point of Constriction in the Sialylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CMP-Sialic Acid Synthetase: The Point of Constriction in the Sialylation Pathway. | Semantic Scholar [semanticscholar.org]

- 7. Reduced sialylation of airway mucin impairs mucus transport by altering the biophysical properties of mucin - PMC [pmc.ncbi.nlm.nih.gov]

Safety Operating Guide

Proper Disposal Procedures for Tamsulosin (Tasuldine)

This guide provides essential safety and logistical information for the proper disposal of Tamsulosin, a substance identified as potentially synonymous with the user's query for "Tasuldine." The following procedures are intended for researchers, scientists, and drug development professionals in a laboratory setting.

Chemical and Physical Properties

A summary of the key quantitative data for Tamsulosin hydrochloride is presented below. This information is critical for understanding the substance's characteristics and handling requirements.

| Property | Value | Source |

| Melting Point | 226 - 230 °C (442.4 - 446 °F) | [1][2][3][4][5] |

| Boiling Point | 595.5 °C at 760 mmHg | [1][5] |

| Density | 1.191 g/cm³ | [1][5] |

| Water Solubility | Sparingly soluble | [3][4] |

| Oral LD50 (rat) | 650 mg/kg | [6] |

Standard Disposal Protocol

The following step-by-step procedure outlines the recommended process for the disposal of Tamsulosin. This protocol is based on general guidelines for pharmaceutical waste disposal and information from safety data sheets.

Step 1: Personal Protective Equipment (PPE)

Before handling Tamsulosin, ensure you are wearing appropriate PPE. This includes:

-

Protective gloves (e.g., nitrile or neoprene)[4]

-

Impervious clothing or lab coat[1]

-

In cases of dust generation, a suitable respirator should be used[4]

Step 2: Waste Segregation and Preparation

-

Do Not Dispose Down the Drain: Never dispose of Tamsulosin down the sink or toilet unless specifically instructed by local regulations or the product's accompanying information.[7][8][9] Pharmaceuticals can contaminate waterways and harm aquatic life.[10][11][12]

-

Remove from Original Container: Take the unused or expired Tamsulosin out of its original packaging.[8][13]

-

Deactivation Mixture: Mix the Tamsulosin (pills or liquid) with an unappealing and inert substance to prevent diversion and accidental ingestion.[7][8][9][13] Suitable materials include:

-

Used coffee grounds

-

Kitty litter

-

Dirt

-

-

Containment: Place the mixture into a sealable container, such as a plastic bag or an empty can, to prevent leakage.[7][8][9][13]

Step 3: Final Disposal

-

Dispose in Trash: The sealed container with the Tamsulosin mixture can then be placed in the household or laboratory trash.[7][13]

-

Remove Personal Information: If disposing of prescription containers, ensure all personal and identifying information is scratched out or removed to protect privacy.[8][13]

-

Approved Waste Disposal Plant: For larger quantities, as is common in laboratory settings, it is recommended to dispose of the contents and container through an approved waste disposal plant.[2][14] Contact your institution's environmental health and safety office for specific guidance.

Step 4: Decontamination

-

Thoroughly wash hands and any exposed skin with soap and water after handling.[1][6]

-

Decontaminate surfaces and equipment that may have come into contact with Tamsulosin by scrubbing with alcohol.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Tamsulosin in a laboratory setting.

Caption: Tamsulosin Disposal Workflow.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. fishersci.com [fishersci.com]

- 3. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fermion.fi [fermion.fi]

- 5. Tamsulosin CAS#: 106133-20-4 [amp.chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Medicine: Proper Disposal [nationwidechildrens.org]

- 8. dea.gov [dea.gov]

- 9. glwqd.org [glwqd.org]

- 10. The environmental side effects of medication - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academy.royalcanin.com [academy.royalcanin.com]

- 12. Medicines Pollute Waterways, Harming Wildlife and Ecosystem Health → Health [news.sustainability-directory.com]

- 13. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Personal protective equipment for handling Tasuldine

This guide provides crucial safety protocols and logistical information for laboratory personnel handling Tamsulosin. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing exposure risks.

I. Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling Tamsulosin, particularly in its powdered form, to prevent skin, eye, and respiratory exposure.[1][2][3]

Summary of Recommended PPE:

| PPE Category | Specification | Purpose |

| Hand Protection | Nitrile or neoprene gloves.[3] Double gloving is recommended when handling hazardous drugs.[4] | To prevent skin contact and absorption.[1] |

| Eye Protection | Safety goggles with side shields.[1] | To protect eyes from dust particles and splashes.[1] |

| Protective Clothing | Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[4] | To prevent contamination of personal clothing and skin.[1][2] |

| Respiratory Protection | In cases of inadequate ventilation or potential for aerosol generation, a respirator with a P3 filter is recommended.[3] | To prevent inhalation of harmful dust particles.[1][2] May cause respiratory irritation.[1] |

II. Operational Plan: Donning and Doffing of PPE

A systematic approach to donning and doffing PPE is critical to prevent cross-contamination. The following workflow outlines the correct sequence.

PPE Donning and Doffing Workflow:

Caption: Sequential workflow for correctly donning and doffing Personal Protective Equipment.

III. Experimental Protocol: Handling Tamsulosin Powder

This protocol outlines the essential steps for safely handling Tamsulosin powder in a laboratory setting.

1. Preparation:

- Ensure a designated handling area is clean and uncluttered.

- Verify that a safety shower and eyewash station are accessible.[1]

- Prepare all necessary equipment and reagents before handling the compound.

- Confirm proper ventilation, such as a certified chemical fume hood.

2. Handling:

- Wear the complete set of recommended PPE as detailed in the table above.

- Handle Tamsulosin in a well-ventilated area, preferably within a fume hood, to minimize inhalation risk.[1][3]

- Avoid actions that could generate dust, such as vigorous shaking or scraping.

- If weighing the powder, do so carefully on a tared, contained surface within the ventilated enclosure.

3. Post-Handling:

- Thoroughly decontaminate the work surface with an appropriate solvent (e.g., alcohol-based cleaner) followed by water.

- Segregate all contaminated waste for proper disposal.

- Follow the PPE doffing procedure outlined in the workflow diagram.

- Wash hands thoroughly with soap and water after removing all PPE.[1][2]

IV. Disposal Plan for Tamsulosin and Contaminated Materials

Proper disposal of Tamsulosin and all materials that have come into contact with it is imperative to prevent environmental contamination and accidental exposure.

Disposal Workflow:

Caption: Segregation and disposal pathway for Tamsulosin-contaminated materials.

Disposal Procedure:

-

Segregation: At the point of generation, separate waste into three categories:

-

Solid Waste: Used gloves, gowns, bench paper, and any other solid materials contaminated with Tamsulosin.

-

Liquid Waste: Solvents and solutions containing Tamsulosin.

-

Chemical Waste: Unused or expired Tamsulosin powder.

-

-

Containment:

-

Place all solid and chemical waste into clearly labeled, sealed hazardous waste bags.

-

Pour all liquid waste into designated, sealed, and labeled hazardous waste containers.

-

-

Storage and Disposal:

References

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.